molecular formula C20H20N2OS B14409618 3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone CAS No. 86427-41-0

3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone

Cat. No.: B14409618
CAS No.: 86427-41-0
M. Wt: 336.5 g/mol
InChI Key: CDWNKXZSLWXELA-UHFFFAOYSA-N
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Description

3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone typically involves the reaction of 2,4-dimethylbenzyl chloride with indole-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Reaction time: 4-6 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted indole or thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins involved in biological processes.

    Pathways: Inhibition of specific enzymes or modulation of signaling pathways that lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-4-thiazolidinone: Lacks the 2,4-dimethylphenylmethyl group.

    3-(Phenylmethyl)-2-(1H-indol-3-yl)-4-thiazolidinone: Similar structure but with a phenylmethyl group instead of a 2,4-dimethylphenylmethyl group.

Uniqueness

3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone is unique due to the presence of the 2,4-dimethylphenylmethyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

86427-41-0

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2OS/c1-13-7-8-15(14(2)9-13)11-22-19(23)12-24-20(22)17-10-21-18-6-4-3-5-16(17)18/h3-10,20-21H,11-12H2,1-2H3

InChI Key

CDWNKXZSLWXELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C(SCC2=O)C3=CNC4=CC=CC=C43)C

Origin of Product

United States

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